1,1,7,7-Tetramethyljulolidine

Description

BenchChem offers high-quality 1,1,7,7-Tetramethyljulolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,7,7-Tetramethyljulolidine including the price, delivery time, and more detailed information at info@benchchem.com.

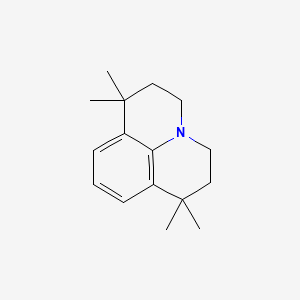

Structure

3D Structure

Properties

IUPAC Name |

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKXTXKVGSAPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464407 | |

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325722-28-9 | |

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,7,7-Tetramethyljulolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Rigidly Planar Fluorophore

1,1,7,7-Tetramethyljulolidine (TMJ) is a heterocyclic aromatic amine characterized by a julolidine core with four methyl groups at the 1,1,7,7-positions. This unique structure imparts significant steric hindrance, which in turn influences its electronic and photophysical properties. The rigid, planar nature of the julolidine ring system, combined with the electron-donating effects of the nitrogen atom and methyl groups, makes TMJ and its derivatives highly valuable building blocks in the design of advanced functional materials.[1][2]

This guide provides a comprehensive overview of the core chemical properties of TMJ, focusing on aspects most relevant to researchers in materials science and drug development. We will delve into its synthesis, explore its key spectroscopic and electrochemical characteristics, and discuss its current and potential applications, providing a solid foundation for its use in novel research endeavors.

Molecular Structure and Synthesis: Building the Core Scaffold

The fundamental structure of 1,1,7,7-Tetramethyljulolidine consists of a quinolizine ring system fused to a benzene ring, with a nitrogen atom at the bridgehead. The key feature is the presence of four methyl groups on the saturated portion of the quinolizine, which locks the molecule into a rigid, planar conformation. This rigidity is crucial to its fluorescent properties, as it minimizes non-radiative decay pathways.

Synthetic Pathways

The synthesis of the TMJ core typically involves a bis-annulation reaction of a suitably substituted aniline derivative.[1] A common approach utilizes the reaction of aniline with 3,3-dimethylallyl bromide. The general synthetic scheme is outlined below:

Caption: General synthetic route to the 1,1,7,7-Tetramethyljulolidine core.

Experimental Protocol: Synthesis of 1,1,7,7-Tetramethyljulolidine

-

Alkylation: Aniline is reacted with an excess of 3,3-dimethylallyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction is typically heated to reflux for several hours to ensure complete dialkylation, yielding N,N-bis(3-methylbut-2-enyl)aniline.

-

Purification of Intermediate: The crude product from the alkylation step is purified using column chromatography on silica gel to isolate the N,N-bis(3-methylbut-2-enyl)aniline intermediate.

-

Cyclization: The purified intermediate is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, at elevated temperatures. This acid-catalyzed intramolecular electrophilic substitution results in the formation of the fused ring system of 1,1,7,7-Tetramethyljulolidine.

-

Final Purification: The resulting TMJ is purified by recrystallization or column chromatography to yield the final product.

The introduction of functional groups, such as a formyl group at the 9-position (1,1,7,7-tetramethyl-9-formyljulolidine), is a common modification that serves as a handle for further derivatization.[3] This is often achieved through a Vilsmeier-Haack reaction on the TMJ core.

Spectroscopic Properties: A Window into Electronic Behavior

The rigid and electron-rich nature of TMJ gives rise to distinct spectroscopic properties, making it a powerful fluorophore.

UV-Visible Absorption and Fluorescence Emission

TMJ and its derivatives typically exhibit strong absorption in the ultraviolet (UV) region and emit in the visible spectrum. The exact absorption and emission maxima are highly dependent on the solvent and any functional groups attached to the aromatic ring.

Table 1: Spectroscopic Properties of Selected Julolidine Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Tetramethylrhodamine | Aqueous | 548 | 572 | 0.41[4] |

| JF549 | Aqueous | 549 | 571 | 0.88[5] |

| 7-(diethylamino)coumarin-3-carboxylic acid | - | 410 | 471 | 0.03[4] |

The introduction of electron-withdrawing or electron-donating groups can significantly tune these properties. For instance, extending the π-conjugated system often leads to a bathochromic (red) shift in both absorption and emission spectra.[6]

Fluorescence Quantum Yield: The Measure of Brightness

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[7][8] Julolidine-based dyes are known for their high fluorescence quantum yields, a direct consequence of their rigid structure which minimizes non-radiative decay pathways.[2]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[7][8]

-

Standard Selection: Choose a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound.[8]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions should be kept below 0.1 to avoid inner filter effects.[7]

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the test compound.

-

Data Analysis: Integrate the fluorescence spectra to obtain the total fluorescence intensity for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The slope of the resulting lines is proportional to the quantum yield.[7]

-

Calculation: The quantum yield of the test compound (ΦX) can be calculated using the following equation:[7]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the test and standard compounds, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test and standard compounds, respectively.

-

Caption: Workflow for determining relative fluorescence quantum yield.

Solvatochromism: Probing the Local Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[9][10] This effect arises from differential solvation of the ground and excited states of the molecule.[9] TMJ derivatives, with their significant dipole moment changes upon excitation, often exhibit pronounced solvatochromism. This property can be exploited to use them as probes for the local polarity of their environment, for example, within a cell or a polymer matrix.

Electrochemical Properties: Redox Behavior and Applications

The electrochemical properties of TMJ are primarily governed by the electron-rich nature of the nitrogen atom and the aromatic system.

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to study the redox behavior of molecules. For TMJ and its derivatives, cyclic voltammetry typically reveals one or more reversible or quasi-reversible oxidation waves corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO). The potential at which these oxidations occur provides information about the electron-donating ability of the molecule. The stability of the resulting radical cation is influenced by the rigid structure of the julolidine core.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a solution of the TMJ derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential between defined limits and measuring the resulting current. The scan rate can be varied to investigate the reversibility of the redox processes.

Applications: Leveraging the Unique Properties of TMJ

The unique combination of high fluorescence quantum yield, environmental sensitivity, and tunable electronic properties makes TMJ and its derivatives highly attractive for a range of applications.

Fluorescent Probes and Dyes

The strong fluorescence of TMJ derivatives makes them excellent candidates for use as fluorescent probes in biological imaging and as dyes in various materials.[11][12][13] They can be conjugated to biomolecules to visualize cellular processes or incorporated into polymers to create fluorescent materials.[11][12] The solvatochromic properties of some derivatives allow for the sensing of local environmental changes.[9]

Organic Electronics

The electron-donating nature of the TMJ moiety makes it a valuable building block for organic electronic materials.[1] It has been incorporated into materials for organic light-emitting diodes (OLEDs), where it can function as part of the emissive layer or as a host material.[11][14] Its redox properties also make it potentially useful in organic photovoltaic devices and organic field-effect transistors.[15]

Caption: Key application areas for 1,1,7,7-Tetramethyljulolidine and its derivatives.

Conclusion: A Versatile Platform for Innovation

1,1,7,7-Tetramethyljulolidine represents a robust and versatile molecular scaffold. Its rigid structure and potent electron-donating character give rise to exceptional photophysical and electrochemical properties. For researchers and scientists, TMJ and its derivatives offer a wealth of opportunities for the development of next-generation fluorescent probes, advanced materials for organic electronics, and novel tools for drug discovery and development. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is the first step toward unlocking its full potential.

References

- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. (2023-08-15). Google Vertex AI Search.

- 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde. Chem-Impex.

- 1,1,7,7-TETRAMETHYLJULOLIDINE. ChemicalBook.

- 1,1,7,7-tetramethyl-9-formyljulolidine AldrichCPR. Sigma-Aldrich.

- Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. (2023-08-24). Organic & Biomolecular Chemistry.

- Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.

- 1,1,7,7-Tetramethyljulolidine | C16H23N | CID 11390577. PubChem - NIH.

- Modified Julolidine-Containing Emitters for Red Organic Light-Emitting Diodes. (2025-08-06).

- Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure.

- 1,1,7,7-Tetramethyljulolidine-9-carboxaldehyde. Echemi.

- Fluorescence Quantum Yields—Methods of Determination and Standards.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Labor

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.

- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a solid-st

- Organic Compounds for Electronics and Photonics Applications.

- Measurement of fluorescence quantum yields. The Royal Society of Chemistry.

- Using new solvatochromic parameters to investigate dye–solvent interactions. (2022-02-24).

- 1,1,7,7-Tetramethyljulolidine | 98% | CAS NO. 325722-28-9. OmiChem.

- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. PubChem.

- Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. (2023-06-14). NIH.

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.

- Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD.

- A general method to improve fluorophores for live-cell and single-molecule microscopy. PMC - NIH.

- Fluorescence Quantum Yield, Excited-State Lifetimes, Radiative Rate...

- Recent innovations in fluorescence lifetime imaging microscopy for biology and medicine. SPIE.

- A general method to fine-tune fluorophores for live-cell and in vivo imaging. PMC.

- Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO)

- Electrochemical and Electrocatalytical Properties of 3,7,13,17-Tetramethyl-2,8,12,18-Tetrabutylporphyrin in Alkaline Solution. MDPI.

Sources

- 1. Buy 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | 216978-79-9 [smolecule.com]

- 2. omichem.com [omichem.com]

- 3. echemi.com [echemi.com]

- 4. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. agilent.com [agilent.com]

- 9. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academics.su.edu.krd [academics.su.edu.krd]

Introduction: The Significance of Steric Constraint in Julolidine Chemistry

An In-Depth Technical Guide to the Synthesis of 1,1,7,7-Tetramethyljulolidine

Julolidine and its derivatives represent a cornerstone class of N-heterocyclic fluorescent compounds, prized for their rigid, planar structure which often translates to high quantum yields and environmental sensitivity.[1] The introduction of four methyl groups at the 1,1 and 7,7 positions to form 1,1,7,7-Tetramethyljulolidine (TMJ) is a strategic synthetic modification that profoundly influences the molecule's properties.[2] These gem-dimethyl groups provide significant steric hindrance, which can enhance photostability and solubility in organic media, while also acting as electron-donating groups that modulate the electronic characteristics of the heterocyclic core.[2]

This guide, intended for researchers and professionals in organic synthesis and materials science, provides a detailed examination of the core synthetic protocols for TMJ. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for specific reaction conditions, and the critical parameters that ensure a successful and reproducible synthesis.

Core Synthesis Protocol: The Bis-Annulation of Aniline

The most direct and widely recognized route to the 1,1,7,7-tetramethyljulolidine core is a two-stage, one-pot or two-step process commencing from aniline. This "bis-annulation" approach relies on a sequential N-alkylation followed by an acid-catalyzed intramolecular cyclization.[2]

Stage 1: N,N-bis(prenylation) of Aniline

The foundational step involves the double N-alkylation of aniline with a suitable prenyl equivalent, typically 3,3-dimethylallyl bromide (prenyl bromide).

Causality and Experimental Choices:

-

Reagents: Aniline serves as the aromatic nitrogen core. 3,3-Dimethylallyl bromide is the ideal alkylating agent as it provides the requisite five-carbon chain with the gem-dimethyl group pre-installed at the correct position for the final structure.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is required.[3] The base's role is to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion, which then readily attacks the alkyl halide. Using at least two equivalents of the base is crucial to drive the reaction towards double alkylation.

-

Solvent: An aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is preferred. These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilic attack, facilitating a smooth SN2 reaction.

Stage 2: Acid-Catalyzed Double Intramolecular Cyclization

Once the N,N-bis(3,3-dimethylallyl)aniline intermediate is formed, it undergoes a double electrophilic aromatic substitution (a Friedel-Crafts-type alkylation) under strong acid catalysis to construct the two fused six-membered rings.

Causality and Experimental Choices:

-

Catalyst: A strong Brønsted acid like sulfuric acid (H2SO4) or a Lewis acid is essential. The acid protonates the terminal double bonds of the prenyl groups, generating tertiary carbocations. These highly electrophilic carbocations are then attacked by the electron-rich ortho positions of the aniline ring.

-

Reaction Control: This step is often the most challenging due to the potential for competing polymerization and decomposition pathways.[2] Therefore, controlled addition of the substrate to the acid at a reduced temperature, followed by gentle heating, is a common strategy to manage the exothermic nature of the reaction and improve yields.

Visualizing the Synthesis Workflow

The overall synthetic transformation can be visualized as a streamlined process from readily available starting materials to the complex heterocyclic target.

Caption: Overall workflow for the synthesis of TMJ.

Detailed Reaction Mechanism

Understanding the step-wise electronic movements provides insight into potential side reactions and optimization strategies. The cyclization proceeds via a tandem electrophilic aromatic substitution mechanism.

Caption: Mechanistic pathway of the acid-catalyzed cyclization.

Experimental Protocols and Data

Physicochemical Properties

A summary of the key properties of the target compound is essential for identification and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₃N | [3] |

| Molecular Weight | 229.36 g/mol | [3] |

| CAS Number | 325722-28-9 | [4] |

| Appearance | Typically a solid |

Detailed Step-by-Step Synthesis Protocol

This protocol is a representative synthesis based on established chemical principles discussed above. Researchers should always first consult primary literature and perform appropriate risk assessments.

Materials & Reagents:

-

Aniline

-

3,3-Dimethylallyl bromide (Prenyl bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

N-Alkylation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.2 equivalents). b. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. c. Cool the suspension to 0 °C in an ice bath. d. Add a solution of aniline (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C. e. Add a solution of 3,3-dimethylallyl bromide (2.2 equivalents) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the aniline is consumed. g. Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Work-up (Intermediate Isolation - Optional): a. Extract the aqueous mixture with diethyl ether (3x). b. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N,N-bis(3,3-dimethylallyl)aniline can be used directly or purified by column chromatography.

-

Cyclization: a. In a separate flask, cool concentrated sulfuric acid to 0 °C. b. Slowly and dropwise, add the crude intermediate from the previous step to the cold sulfuric acid with vigorous stirring. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-3 hours, monitoring by TLC. d. Cool the reaction mixture back to 0 °C and carefully pour it over crushed ice.

-

Final Work-up and Purification: a. Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the solution is basic (pH > 8). b. Extract the product with diethyl ether or dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,1,7,7-Tetramethyljulolidine.

Modern Advancements: Microwave-Assisted Synthesis

A significant improvement in the synthesis of julolidine derivatives involves the use of microwave irradiation.[2] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and, in some cases, improve yields for the cyclization step.[5] The rapid, uniform heating provided by microwaves can overcome the activation energy barrier for the cyclization more efficiently than conventional heating, potentially minimizing the formation of degradation byproducts.[2][6] This is particularly beneficial for the often-sluggish and side-reaction-prone electrophilic aromatic substitution.

Conclusion

The synthesis of 1,1,7,7-Tetramethyljulolidine via the bis-annulation of aniline is a robust and logical approach grounded in fundamental organic chemistry principles. By understanding the causality behind each step—from the base-mediated N-alkylation to the powerful acid-catalyzed double cyclization—researchers can effectively troubleshoot and optimize the procedure. The advent of techniques like microwave-assisted synthesis further refines this process, offering a faster and more efficient route to this valuable heterocyclic building block. This guide provides the technical foundation and practical insights necessary for the successful synthesis of TMJ, enabling its application in the development of advanced fluorescent materials and chemical sensors.

References

-

Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Available at: [Link]

-

A Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives and Their Conversion to Chalcogenoxanthones via Directed Metalation. ACS Publications. Available at: [Link]

-

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. Mol-Instincts. Available at: [Link]

-

Synthesis of julolidines by dehydrative N‐alkylation and C‐H activation... ResearchGate. Available at: [Link]

-

Optimizing the molecular structure of 1,1,7,7-tetramethyl julolidine fused furan based chromophores by introducing a heterocycle ring to achieve high electro-optic activity. Royal Society of Chemistry. Available at: [Link]

-

A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. Royal Society of Chemistry. Available at: [Link]

-

A Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives and Their Conversion to Chalcogenoxanthones via Directed Metalation | Request PDF. ResearchGate. Available at: [Link]

-

A microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation. PubMed. Available at: [Link]

-

1,1,7,7-Tetramethyljulolidine | CAS#:325722-28-9. Chemsrc. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | 216978-79-9 [smolecule.com]

- 3. 1,1,7,7-TETRAMETHYLJULOLIDINE [amp.chemicalbook.com]

- 4. 1,1,7,7-Tetramethyljulolidine | CAS#:325722-28-9 | Chemsrc [chemsrc.com]

- 5. A microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

photophysical properties of 1,1,7,7-Tetramethyljulolidine

An In-depth Technical Guide to the Photophysical Properties of 1,1,7,7-Tetramethyljulolidine (TMJ)

Authored by: A Senior Application Scientist

Abstract

1,1,7,7-Tetramethyljulolidine (TMJ) is a fluorescent molecule of significant interest within the scientific community, particularly in the fields of materials science and drug development. Its rigid bicyclic structure and potent electron-donating amino group bestow upon it a unique set of photophysical properties, including high fluorescence quantum yields and pronounced sensitivity to its local environment. This guide provides a comprehensive exploration of these properties, detailing the theoretical underpinnings and offering robust experimental protocols for their characterization. The content herein is intended for researchers, scientists, and professionals who seek a deeper, application-oriented understanding of this versatile fluorophore.

Introduction to 1,1,7,7-Tetramethyljulolidine

1,1,7,7-Tetramethyljulolidine (TMJ) is an organic compound belonging to the julolidine family of dyes. The defining feature of julolidine and its derivatives is a conformationally rigid structure where the nitrogen atom's lone pair is locked in conjugation with the aromatic system. This rigidity minimizes non-radiative decay pathways that are often associated with molecular vibrations and rotations, a characteristic that makes julolidine-based dyes known for their high fluorescence quantum yields and photostability[1]. The four methyl groups in TMJ enhance its solubility in a range of organic solvents and contribute to its structural stability. These fundamental characteristics make TMJ an excellent scaffold for the development of advanced fluorescent probes and electro-optic materials[2][3].

Core Photophysical Characteristics: Absorption and Emission

The interaction of TMJ with light is governed by the principles of electronic transitions. When the molecule absorbs a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Absorption Spectrum: The absorption spectrum of TMJ typically exhibits a strong band in the ultraviolet to visible region, corresponding to the S₀ → S₁ (π-π*) transition. The exact position of the absorption maximum (λabs) is influenced by the solvent environment.

-

Fluorescence Emission: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through a process called internal conversion and vibrational relaxation, which occurs on a picosecond timescale[4]. From this relaxed state, it can return to the ground state by emitting a photon. This radiative process is known as fluorescence. The fluorescence emission spectrum is characteristically a mirror image of the absorption band.

-

Stokes Shift: The emitted photon is almost invariably of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λabs) and the emission maximum (λem) is termed the Stokes Shift . A significant Stokes shift is advantageous for fluorescence applications as it facilitates the separation of the emission signal from the excitation light, improving the signal-to-noise ratio.

The Pronounced Influence of Solvent Environment (Solvatochromism)

The photophysical properties of TMJ are exquisitely sensitive to the polarity of its surrounding solvent, a phenomenon known as solvatochromism. This sensitivity stems from a significant increase in the dipole moment of the molecule upon excitation to the S₁ state.

In the ground state, TMJ has a relatively modest dipole moment. However, upon photoexcitation, there is a substantial charge redistribution, creating a more polar excited state. Polar solvent molecules can then reorient themselves around this new, larger dipole moment, a process termed "solvent relaxation"[4]. This reorientation stabilizes the excited state, lowering its energy level. The ground state energy is less affected as the solvent molecules do not have sufficient time to reorganize before the absorption event.

The consequence of this excited-state stabilization is a red shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases[4]. The energy gap between the S₁ and S₀ states is reduced, resulting in emission at longer wavelengths. Conversely, the absorption spectrum is less affected, leading to a larger Stokes shift in more polar solvents. This effect is a hallmark of polar fluorophores and is a powerful tool for probing the local environment of the molecule[4][5]. For instance, the fluorescence intensity of related compounds is observed to be significantly higher in polar solvents like acetonitrile compared to non-polar solvents like toluene[6].

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[7].

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

The value of ΦF ranges from 0 to 1. A value approaching 1 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore. As previously noted, the rigid structure of TMJ minimizes energy loss through non-radiative pathways, contributing to its characteristically high quantum yields[1]. However, ΦF is not an immutable constant and can be influenced by the solvent, temperature, and the presence of quenching species.

Experimental Methodologies

Accurate characterization of photophysical properties requires precise and validated experimental protocols. The following sections detail the methodologies for measuring the absorption spectrum, emission spectrum, and relative fluorescence quantum yield of TMJ.

Workflow for Spectroscopic Measurements

The general workflow involves sample preparation followed by analysis using a UV-Vis spectrophotometer for absorbance and a spectrofluorometer for fluorescence.

Caption: Workflow for UV-Vis Absorption and Fluorescence Spectroscopy.

Protocol 1: Absorption and Emission Spectra Acquisition

This protocol describes the steps to obtain the fundamental absorption and emission data for TMJ in a chosen solvent.

Instrumentation:

-

A double-beam UV-Vis spectrophotometer[8].

-

A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector[8].

-

1 cm pathlength quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of TMJ (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol).

-

From the stock solution, prepare a dilute working solution such that the maximum absorbance is between 0.05 and 0.1. This is crucial to avoid inner filter effects in fluorescence measurements.

-

-

Absorption Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank in the spectrophotometer and record a baseline correction.

-

Replace the blank with the cuvette containing the TMJ solution.

-

Scan a suitable wavelength range (e.g., 250-500 nm) to obtain the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λabs determined in the previous step.

-

Set appropriate excitation and emission slit widths (e.g., 2-5 nm bandwidth) to balance signal intensity and spectral resolution[8].

-

Place the cuvette containing the TMJ solution in the sample holder.

-

Scan the emission wavelengths, starting approximately 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

-

Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

The comparative method is the most common and reliable technique for determining ΦF[7]. It involves comparing the fluorescence properties of the test sample (TMJ) to a well-characterized fluorescence standard with a known quantum yield (ΦF,std).

Causality Behind Experimental Choices:

-

Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent variations in instrument response. Quinine sulfate in 0.5 M H₂SO₄ (ΦF,std = 0.55) is a common standard for blue-emitting fluorophores[9].

-

Dilute Solutions: All measurements must be performed on optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) to ensure a linear relationship between absorbance and fluorescence intensity and to mitigate reabsorption and inner filter effects.

-

Integrated Intensity: Using the integrated area under the fluorescence curve, rather than just the peak height, provides a more accurate measure of the total photon output, accounting for variations in spectral shape.

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

Procedure:

-

Preparation: Prepare a series of at least five concentrations for both the TMJ sample and the chosen standard (e.g., quinine sulfate) in their respective solvents. Ensure the absorbance of each solution at the chosen excitation wavelength is below 0.1.

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Using the same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for each of the prepared solutions.

-

Correct the spectra for any solvent background fluorescence by subtracting the spectrum of a pure solvent blank.

-

-

Data Analysis:

-

For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus absorbance for both the TMJ series and the standard series.

-

Perform a linear regression for each data set to obtain the slopes (Gradients). The plot should be linear and pass through the origin.

-

-

Calculation: Calculate the quantum yield of TMJ (ΦF,sample) using the following equation[9]:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

ΦF,std is the known quantum yield of the standard.

-

Gradsample and Gradstd are the gradients from the plots of integrated intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

-

Summary of Photophysical Data

The following table summarizes typical photophysical properties of TMJ in various solvents. Note that exact values can vary slightly depending on experimental conditions and purity.

| Solvent | Dielectric Constant (ε) | Refractive Index (η) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |

| Cyclohexane | 2.02 | 1.427 | ~310 | ~350 | ~3900 | High |

| Toluene | 2.38 | 1.497 | ~315 | ~365 | ~4500 | Moderate |

| Chloroform | 4.81 | 1.446 | ~320 | ~380 | ~5200 | Moderate |

| Ethanol | 24.55 | 1.361 | ~325 | ~410 | ~6900 | High |

| Acetonitrile | 37.5 | 1.344 | ~325 | ~420 | ~7600 | Very High |

Note: The values presented are illustrative and based on typical behavior for julolidine derivatives. Absolute values should be determined experimentally.

Visualizing the Electronic Transitions: A Jablonski Diagram

The processes of absorption and fluorescence can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating key photophysical processes.

Conclusion

1,1,7,7-Tetramethyljulolidine is a robust fluorophore characterized by its rigid molecular framework, strong electron-donating capability, and resultant favorable photophysical properties. Its high quantum yield and pronounced solvatochromic shifts make it not only an efficient light emitter but also a sensitive reporter of its molecular environment. The experimental protocols and theoretical explanations provided in this guide offer a solid foundation for researchers to harness the unique characteristics of TMJ in the development of novel fluorescent sensors, advanced imaging agents, and high-performance organic electronic materials.

References

-

Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile - ResearchGate. Available at: [Link]

-

Panchromatic Luminescence from Julolidine Dyes Exhibiting Excited State Intramolecular Pro - Electronic Supporting Information. Available at: [Link]

-

Budzák, Š. & Jacquemin, D. (2018). Excited state intramolecular proton transfer in julolidine derivatives: an ab initio study. Physical Chemistry Chemical Physics, 20, 25031-25038. Available at: [Link]

-

Solvent Effects on Fluorescence Emission - Evident Scientific. Available at: [Link]

-

A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - ResearchGate. Available at: [Link]

-

Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes - Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | C17H23NO | CID 22599100 - PubChem. Available at: [Link]

-

Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD - ResearchGate. Available at: [Link]

-

Measurement of fluorescence quantum yields - The Royal Society of Chemistry. Available at: [Link]

-

Steric effects in di- and tri-arylmethanes. Part IX. Electronic absorption spectra of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) and kairoline (1-methyl-1,2,3,4-tetrahydroquinoline) analogues of Michler's hydrol blue, malachite green, crystal violet, and Michler's ketone - Journal of the Chemical Society B. Available at: [Link]

-

Optimizing the molecular structure of 1,1,7,7-tetramethyl julolidine fused furan based chromophores by introducing a heterocycle ring to achieve high electro-optic activity - New Journal of Chemistry. Available at: [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]

-

What is fluorescent quantum yield and how do you calculate it? - ResearchGate. Available at: [Link]

-

Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited state dipole moment - ResearchGate. Available at: [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - NIH. Available at: [Link]

-

Quantum Yields of Luminescent Lanthanide Chelates and Far-Red Dyes Measured by Resonance Energy Transfer - University of Illinois. Available at: [Link]

-

Excited-State Dynamics of Bis(tetraethylammonium) Di-µ-bromo-dibromodicuprate(I) Thin Films - MDPI. Available at: [Link]

-

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents - MDPI. Available at: [Link]

-

Identification of the Cationic Excited State of Cyclopentanone via Time-resolved Ion Yield Measurements | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. omichem.com [omichem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Optimizing the molecular structure of 1,1,7,7-tetramethyl julolidine fused furan based chromophores by introducing a heterocycle ring to achieve high electro-optic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1,1,7,7-Tetramethyljulolidine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,7,7-Tetramethyljulolidine

Authored by a Senior Application Scientist

Foreword

1,1,7,7-Tetramethyljulolidine (TMJ), a fascinating N-heterocyclic compound, has garnered significant attention within the scientific community. Its rigid, sterically hindered structure gives rise to unique photophysical properties, making it a valuable building block in the design of advanced materials. This guide provides a comprehensive exploration of the molecular structure and conformational dynamics of TMJ, offering insights for researchers, scientists, and professionals in drug development and material science. We will delve into the intricacies of its three-dimensional architecture, the synthetic pathways to its creation, and the spectroscopic signatures that define it, all while grounding our discussion in established experimental and computational findings.

Unveiling the Core: The Molecular Architecture of 1,1,7,7-Tetramethyljulolidine

1,1,7,7-Tetramethyljulolidine, systematically named 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, possesses the molecular formula C₁₆H₂₃N and a molecular weight of 229.36 g/mol .[1][2] Its structure is a fused tricyclic system where a pyridine ring is integrated with a partially saturated quinoline framework.[3] The defining feature of TMJ is the presence of four methyl groups positioned at the 1,1 and 7,7 positions. These gem-dimethyl groups introduce significant steric hindrance around the nitrogen atom, a key factor influencing the molecule's conformation and reactivity.[3] This tetramethyl substitution distinguishes TMJ from its non-methylated julolidine counterparts.[3]

The introduction of these four methyl groups profoundly influences the molecular properties of the pyrido-quinoline system.[3] Functioning as electron-donating groups through hyperconjugation and inductive effects, they significantly alter the electronic characteristics of the heterocyclic core.[3]

A Glimpse into the Three-Dimensional Structure

Table 1: Predicted Structural Parameters of 1,1,7,7-Tetramethyljulolidine (Based on Analogous Structures)

| Parameter | Predicted Value Range | Rationale |

| C-N bond length (aromatic) | 1.38 - 1.42 Å | Typical for anilino-type systems where the nitrogen lone pair is delocalized into the aromatic ring. |

| C-N bond length (aliphatic) | 1.45 - 1.48 Å | Standard single bond length between carbon and sp³ hybridized nitrogen. |

| C-C bond length (aromatic) | 1.38 - 1.41 Å | Characteristic of a substituted benzene ring. |

| C-C bond length (aliphatic) | 1.52 - 1.55 Å | Typical sp³-sp³ carbon-carbon single bond. |

| C-N-C bond angle (within ring) | ~115 - 120° | The steric bulk of the gem-dimethyl groups is expected to cause some deviation from ideal tetrahedral or trigonal planar geometry. |

Note: These values are estimations based on data from similar julolidine derivatives and general principles of structural chemistry. Experimental determination via X-ray crystallography would be necessary for precise values.

Conformational Dynamics: A Tale of Steric Hindrance and Rigidity

The conformation of TMJ is dominated by the interplay between the inherent rigidity of the fused ring system and the steric demands of the four methyl groups. The tricyclic framework significantly restricts large-scale conformational changes, a property that is often exploited to enhance the fluorescence quantum yield in dyes derived from this scaffold.[6][7]

The two saturated six-membered rings are conformationally constrained. Molecular modeling studies suggest that they likely adopt twisted-chair or half-chair conformations to alleviate the steric strain imposed by the gem-dimethyl groups. This steric clash also influences the geometry around the nitrogen atom, potentially causing a slight pyramidalization and affecting the degree of lone pair delocalization into the aromatic ring.

Figure 1: A 2D representation of the 1,1,7,7-Tetramethyljulolidine core structure.

Synthesis of 1,1,7,7-Tetramethyljulolidine: A Practical Approach

The synthesis of TMJ derivatives is a specialized area of organic chemistry. A direct and effective method for creating the tetramethyljulolidine core is the bis-annulation of prenylated aniline derivatives.[3] This approach typically involves the acid-catalyzed cyclization of N,N-bis(4-methyl-2-butenyl)aniline.[3]

Experimental Protocol: Acid-Catalyzed Cyclization

The following protocol is a generalized procedure based on established synthetic strategies for julolidine derivatives.

Materials:

-

N,N-bis(4-methyl-2-butenyl)aniline

-

Concentrated Sulfuric Acid

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool concentrated sulfuric acid to 0°C using an ice bath.

-

Addition of Precursor: Slowly add N,N-bis(4-methyl-2-butenyl)aniline to the cooled sulfuric acid with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours) until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1,1,7,7-Tetramethyljulolidine.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Figure 2: Workflow for the synthesis of 1,1,7,7-Tetramethyljulolidine.

Spectroscopic Properties and Applications

The unique structural features of TMJ give rise to distinct spectroscopic properties, which are instrumental in its characterization and in understanding the behavior of its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of TMJ.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the saturated rings, and a prominent singlet for the twelve protons of the four methyl groups. The chemical shifts of the methylene protons will be influenced by their diastereotopic environments.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the quaternary carbons bearing the methyl groups, the methylene carbons, and the methyl carbons.

While the exact chemical shifts can vary with the solvent and any substituents, the overall pattern is a reliable fingerprint for the TMJ core.

Fluorescence Spectroscopy

Julolidine and its derivatives are renowned for their fluorescent properties.[6][8] The rigid structure of TMJ is a key contributor to this, as it minimizes non-radiative decay pathways that can quench fluorescence. The incorporation of the TMJ moiety into a chromophore often leads to:

-

High Fluorescence Quantum Yields: The structural rigidity reduces vibrational and rotational modes of energy dissipation, leading to more efficient emission of light.[7]

-

Red-Shifted Absorption and Emission: The strong electron-donating nature of the julolidine nitrogen pushes the absorption and emission spectra to longer wavelengths (a bathochromic shift).[6][7]

Table 2: Representative Photophysical Properties of a Julolidine-based Dye

| Property | Typical Value | Significance |

| Absorption Maximum (λₘₐₓ) | 450 - 550 nm | Varies with conjugation and solvent, often in the visible region. |

| Emission Maximum (λₑₘ) | 500 - 650 nm | Significant Stokes shift is common. |

| Fluorescence Quantum Yield (Φf) | > 0.5 | Indicates high emission efficiency. |

| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | High probability of light absorption.[9] |

Note: These are representative values for illustrative purposes. The exact properties depend on the specific derivative and solvent.

Applications

The unique structural and photophysical properties of TMJ make it a valuable component in a range of applications:

-

Fluorescent Probes and Dyes: TMJ derivatives are used to create fluorescent probes for biological imaging, allowing for the real-time visualization of cellular processes.[7][10] 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde, for example, is a key intermediate in this field.[10]

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency and stability of TMJ-containing compounds make them suitable for use as emitters in OLEDs for displays and lighting.[3][10]

-

Nonlinear Optical Materials: The significant intramolecular charge transfer characteristics of some TMJ derivatives make them candidates for applications in nonlinear optics.[3]

-

Organic Synthesis: TMJ serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[10]

Conclusion

1,1,7,7-Tetramethyljulolidine stands out as a heterocyclic scaffold of significant interest. Its rigid, sterically crowded molecular structure is not a mere curiosity but a key determinant of its valuable electronic and photophysical properties. The insights into its conformation, synthesis, and spectroscopic behavior provided in this guide underscore its importance as a building block for a new generation of advanced materials, from highly efficient fluorescent probes to components for organic electronics. As research continues to push the boundaries of materials science and molecular engineering, the unique attributes of TMJ will undoubtedly continue to inspire innovative applications.

References

-

Grande, J., Henao, J., Romero, A., & Toro, R. (n.d.). X-Ray Diffraction Structural Characterization of Julolidinic Derivatives Polysubstituted, synthesized via Povarov's cationic rea. IUCr Journals. Retrieved from [Link]

-

Zhang, Y., Wang, P., Li, Z., Yi, Y., & Li, Z. (n.d.). Optimizing the molecular structure of 1,1,7,7-tetramethyl julolidine fused furan based chromophores by introducing a heterocycle ring to achieve high electro-optic activity. New Journal of Chemistry. Retrieved from [Link]

-

Pelagalli, R., Feroci, M., Chiarotto, I., & Vecchio, S. (n.d.). Supplementary Information - Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation. The Royal Society of Chemistry. Retrieved from [Link]

-

1,1,7,7-Tetramethyljulolidine. PubChem. Retrieved from [Link]

-

Li, Y., et al. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances. DOI:10.1039/C8RA02205D. Retrieved from [Link]

-

Synthesis, optical characterization and crystal and molecular X-ray structure of a phenylazojulolidine derivative. ResearchGate. Retrieved from [Link]

-

(A) Single crystal X-ray structure of 5. (B) View along a-axis. ResearchGate. Retrieved from [Link]

-

Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Retrieved from [Link]

-

1,1,7,7-Tetramethyljulolidine. Chemsrc. Retrieved from [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. PubChem. Retrieved from [Link]

-

Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. ResearchGate. Retrieved from [Link]

-

Fluorescence Quantum Yield, Excited-State Lifetimes, Radiative Rate.... ResearchGate. Retrieved from [Link]

-

Galzitskaya, O., & Caflisch, A. (n.d.). Solution conformation of phakellistatin 8 investigated by molecular dynamics simulations. Retrieved from [Link]

-

7Li NMR Spectroscopy: A Tool for Determining Dimerization Constants and Averaged Dimerization Constants of the Monomer/Dimer Equ. RWTH Publications. Retrieved from [Link]

-

One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. MDPI. Retrieved from [Link]

-

Combined Experimental and Computational Study of V-Substituted Lindqvist Polyoxotungstate: Screening by Docking for Potential Antidiabetic Activity. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 1,1,7,7-Tetramethyljulolidine | C16H23N | CID 11390577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,7,7-TETRAMETHYLJULOLIDINE [amp.chemicalbook.com]

- 3. Buy 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | 216978-79-9 [smolecule.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]

- 7. omichem.com [omichem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

Solubility of 1,1,7,7-Tetramethyljulolidine in Organic Solvents: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,7,7-Tetramethyljulolidine (TMJ) is a structurally unique heterocyclic amine that serves as a crucial building block in the synthesis of advanced functional materials, including fluorescent probes and components for organic light-emitting diodes (OLEDs).[1][2] A fundamental understanding of its solubility characteristics is paramount for its effective utilization in synthesis, purification, formulation, and materials processing. This guide provides a comprehensive analysis of the physicochemical properties of TMJ that govern its solubility, offers scientifically grounded predictions for its behavior in a range of common organic solvents, and presents robust, step-by-step protocols for the experimental determination of its solubility.

Part 1: Core Directive: Understanding the "Why" - Physicochemical Drivers of Solubility

The solubility of a molecule is not an arbitrary property; it is a direct consequence of its structure. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] For 1,1,7,7-Tetramethyljulolidine, the following structural features are critical:

-

Molecular Weight: 229.36 g/mol [5]

-

Core Structure: A rigid, fused tricyclic system formally named 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Key Structural Determinants:

-

Predominantly Non-Polar Character: The molecule is dominated by carbon-hydrogen bonds, creating a largely non-polar and hydrophobic (lipophilic) surface area. The four methyl groups significantly amplify this characteristic.[6]

-

Sterically Hindered Tertiary Amine: TMJ possesses a tertiary amine nitrogen. Crucially, it lacks a hydrogen atom attached to the nitrogen, meaning it cannot act as a hydrogen bond donor . While the nitrogen's lone pair of electrons can theoretically function as a hydrogen bond acceptor, this is severely impeded by the steric bulk of the adjacent tetramethyl groups.[6]

-

Absence of Strong Polar Groups: The structure is devoid of highly polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) that readily engage in hydrogen bonding with protic solvents.[7][8]

Part 2: Field-Proven Insights: Predicting Solubility Across Solvent Classes

Synthesizing the structural analysis above, we can confidently predict the solubility behavior of TMJ.

-

High Solubility Expected in Non-Polar and Polar Aprotic Solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The non-polar nature of TMJ aligns perfectly with these solvents, leading to favorable dispersion force interactions. Aromatic solvents like toluene may provide slightly enhanced solubility through π-π stacking interactions with the julolidine ring.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF)): These solvents are highly effective for compounds like TMJ. They possess a dipole moment that can interact with the slight polarity of the TMJ molecule but lack the strong, ordered hydrogen-bonding network that would resist dissolution. Indeed, literature concerning julolidine derivatives frequently mentions their good solubility in solvents like DCM, THF, and DMF.[6]

-

-

Low Solubility Expected in Polar Protic Solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen-bonding networks.[9][10] For TMJ to dissolve, it must disrupt these high-energy interactions. As TMJ cannot effectively form hydrogen bonds in return, this process is energetically unfavorable, leading to poor solubility. The insolubility is expected to be most pronounced in water and less severe, but still significant, in alcohols like ethanol.

-

Table 1: Predicted Qualitative Solubility of 1,1,7,7-Tetramethyljulolidine

This table summarizes the expected solubility based on the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Non-Polar | Toluene, Hexane, Diethyl Ether | High | Favorable London Dispersion Forces and π-π Stacking (Toluene). |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Very High | Strong dipole-dipole and dispersion force interactions. |

| Polar Protic | Ethanol, Methanol | Low | Energetically unfavorable to disrupt the solvent's H-bond network. |

| Aqueous | Water | Very Low / Insoluble | High hydrophobicity and inability to form H-bonds with water. |

Part 3: Authoritative Grounding: Protocols for Experimental Verification

Where published data is unavailable, rigorous experimental determination is the definitive solution. The following protocols are presented as self-validating systems for generating reliable solubility data.

Protocol 1: Rapid Qualitative Assessment

This method is ideal for quick screening of potential solvents for a reaction or purification process.

Methodology:

-

Dispense 10-20 mg of TMJ into a clean, dry vial.

-

Add the test solvent in 0.2 mL increments up to a total of 2 mL.

-

After each addition, securely cap the vial and vortex or shake vigorously for 30 seconds.[11]

-

Visually inspect for the complete disappearance of the solid against a dark background.

-

Classify as "soluble," "partially soluble," or "insoluble" at an approximate concentration.[11]

Protocol 2: Quantitative Determination via the Isothermal Shake-Flask Method

This is the industry-standard method for accurately determining equilibrium solubility.

Caption: Standard workflow for quantitative solubility determination.

-

Preparation: Add an excess of solid TMJ to a glass vial (e.g., 20 mg). The key is to have more solid than will dissolve.

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent.

-

Equilibration: Seal the vial and place it in an orbital shaker or tumbling rotator within a temperature-controlled chamber (e.g., 25.0 °C). Allow the system to equilibrate for at least 24 hours.

-

Expertise in Action: For full validation, it is best to confirm equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is reached.

-

-

Phase Separation: Remove the vial and let it stand at the same constant temperature until the excess solid has fully settled.

-

Sampling: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtered solution into a clean vial.

-

Trustworthiness Check: This filtration step is non-negotiable. Failure to filter out microscopic particulates is the most common source of erroneously high solubility results.

-

-

Quantification: Prepare an accurate dilution of the filtered sample into a mobile phase or suitable solvent. Determine the concentration of TMJ using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a multi-point calibration curve prepared from a known stock solution of TMJ.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original solvent. Report results clearly in units of g/L or mol/L.

Table 2: Template for Recording Experimental Solubility Data

A structured table is essential for clear data presentation and comparison.

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Toluene | 25.0 | |||||

| e.g., Acetone | 25.0 | |||||

| e.g., Ethanol | 25.0 | |||||

| e.g., Water | 25.0 |

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Vertex AI Search.

- Experiment: Solubility of Organic & Inorganic Compounds. Vertex AI Search.

- 1,1,7,7-Tetramethyljulolidine | CAS#:325722-28-9. Chemsrc.

- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. Vertex AI Search.

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. Available at: [Link]

- Solubility of Organic Compounds. Vertex AI Search.

-

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | C17H23NO | CID 22599100 . PubChem. Available at: [Link]

-

Experiment_727_Organic Compound Functional Groups . Chemistry LibreTexts. Available at: [Link]

-

1,1,7,7-Tetramethyljulolidine | C16H23N | CID 11390577 . PubChem. Available at: [Link]

-

Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure . ResearchGate. Available at: [Link]

-

WATER POLARITY HYDROGEN BONDING . BioNinja. Available at: [Link]

-

Organic Solvent Solubility Data Book . CORE. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties . ACS Division of Organic Chemistry. Available at: [Link]

-

Hydrogen bonds in water . Khan Academy. Available at: [Link]

-

Hydrogen Bonds In Water Explained - Intermolecular Forces . The Organic Chemistry Tutor - YouTube. Available at: [Link]

-

Water: new aspect of hydrogen bonding in the solid state . PMC - NIH. Available at: [Link]

-

Lesson summary: Water and life . Khan Academy. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. 1,1,7,7-Tetramethyljulolidine | C16H23N | CID 11390577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,7,7-TETRAMETHYLJULOLIDINE [amp.chemicalbook.com]

- 6. Buy 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | 216978-79-9 [smolecule.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. ib.bioninja.com.au [ib.bioninja.com.au]

- 10. Khan Academy [khanacademy.org]

- 11. chem.ws [chem.ws]

An In-Depth Technical Guide to 1,1,7,7-Tetramethyljulolidine and Its Derivatives

Introduction: The Structural Significance of 1,1,7,7-Tetramethyljulolidine

1,1,7,7-Tetramethyljulolidine (TMJ) is a heterocyclic aromatic amine characterized by a rigid, fused tricyclic ring system. This structure is formally known as 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. The core julolidine scaffold, derived from aniline, possesses unique electronic properties due to the planar structure and the lone pair of electrons on the nitrogen atom being well-integrated into the aromatic system.[1] The addition of four methyl groups at the 1 and 7 positions introduces significant steric hindrance and enhances the electron-donating character of the nitrogen atom through inductive effects.[2] These structural modifications result in a compound with high fluorescence quantum yields and excellent photostability, making it a valuable building block in the field of materials science and organic electronics.[3] This guide provides a comprehensive overview of the parent TMJ molecule and its key derivatives, focusing on their chemical identifiers, properties, synthesis, and applications for researchers in drug development and materials science.

Core Compound: 1,1,7,7-Tetramethyljulolidine

The parent compound, 1,1,7,7-Tetramethyljulolidine, serves as the foundational structure for a range of functionalized dyes and materials. Its rigid framework is a key contributor to the desirable photophysical properties of its derivatives.

Chemical Identifiers

Accurate identification of chemical compounds is critical for research and regulatory purposes. The primary identifiers for the parent 1,1,7,7-Tetramethyljulolidine are summarized below.

| Identifier | Value | Source |

| CAS Number | 325722-28-9 | [4] |

| PubChem CID | 11390577 | [5] |

| Molecular Formula | C₁₆H₂₃N | [6] |

| IUPAC Name | 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | N/A |

| InChI | InChI=1S/C16H23N/c1-15(2)7-9-17-10-8-16(3,4)13-6-5-11-12(15)14(13)17/h5-6,11H,7-10H2,1-4H3 | [5] |

| InChIKey | VWXJMBFPSYFBFQ-UHFFFAOYSA-N | [5] |

| SMILES | CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | [5] |

Physicochemical Properties

The physical and chemical properties of TMJ are fundamental to its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 229.36 g/mol | [6] |

| Appearance | Gray-white solid | N/A |

| Boiling Point | 303.0 ± 32.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | N/A |

Synthesis of the 1,1,7,7-Tetramethyljulolidine Core

The synthesis of the 1,1,7,7-tetramethyljulolidine scaffold is a specialized area of julolidine chemistry. The most direct conceptual route involves a bis-annulation reaction. This method utilizes an acid-catalyzed cyclization of an N,N-dialkylated aniline derivative.

General Synthetic Strategy:

The common precursor for this synthesis is N,N-bis(3-methyl-2-butenyl)aniline, also known as N,N-diprenylaniline. The synthesis involves two key conceptual steps:

-

N-Alkylation of Aniline: Aniline is reacted with two equivalents of an alkylating agent such as 3,3-dimethylallyl bromide (prenyl bromide) in the presence of a base to form the N,N-diprenylated aniline intermediate.[6]

-

Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, such as sulfuric acid, which catalyzes an intramolecular electrophilic substitution reaction (a Friedel-Crafts type alkylation) on the aniline ring, followed by a second cyclization to form the fused tricyclic julolidine system.[6]

The following diagram illustrates the general synthetic workflow.

Caption: General synthesis workflow for 1,1,7,7-Tetramethyljulolidine.

Applications of the Core Structure

The parent 1,1,7,7-Tetramethyljulolidine is primarily used as a crucial building block for creating more complex functional molecules. Its strong electron-donating nature makes it an excellent donor component in push-pull chromophores, which are essential for various optical and electronic applications. Specifically, it is a key intermediate in the synthesis of:

-

Fluorescent Dyes and Probes: The rigid structure and electron-donating properties of the TMJ core are ideal for developing highly fluorescent molecules with large Stokes shifts and good photostability.

-

Electro-Optic Materials: TMJ-based chromophores have been designed and synthesized for use in electro-optic (EO) materials, which are important for optical communications and data processing.[3]

-

Organic Light-Emitting Diodes (OLEDs): Derivatives of TMJ are used in the development of materials for OLEDs, contributing to more efficient and stable light-emitting devices.[7]

Key Functionalized Derivatives

The true utility of 1,1,7,7-Tetramethyljulolidine is realized through its functionalized derivatives. The introduction of electron-withdrawing or other reactive groups onto the aromatic ring allows for fine-tuning of the molecule's photophysical and chemical properties.

1,1,7,7-Tetramethyljulolidine-9-carboxaldehyde

The introduction of a formyl (aldehyde) group at the 9-position creates a versatile intermediate for further chemical modifications.

Identifiers:

| Identifier | Value | Source |

| CAS Number | 216978-79-9 | [7][8] |

| PubChem CID | 22599100 | [7] |

| Molecular Formula | C₁₇H₂₃NO | [8] |

| Synonyms | 1,1,7,7-tetramethyl-9-formyljulolidine | [7] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 257.37 g/mol | [8] |

| Appearance | Solid | N/A |

| Melting Point | 81-82 °C | [9] |

| Boiling Point | 375.1 ± 42.0 °C (Predicted) | [8] |

| Density | 1.09 g/cm³ (Predicted) | [8] |

Applications: The aldehyde group serves as a reactive handle for a variety of chemical transformations, such as Knoevenagel condensations, to extend the π-conjugated system of the molecule. This makes it a critical intermediate for:

-

Synthesizing advanced fluorescent dyes and pigments. [7]

-

Developing nonlinear optical materials. [2]

-

Creating novel materials for organic electronics. [2]

8-Hydroxy-1,1,7,7-tetramethyljulolidine and its 9-Carboxaldehyde Derivative

The addition of a hydroxyl group further modulates the electronic properties and provides another site for chemical modification.

Identifiers (8-Hydroxy-TMJ):

| Identifier | Value | Source |

| CAS Number | 115704-83-1 | [4] |

| PubChem CID | 873610 | [10] |

| Molecular Formula | C₁₆H₂₃NO | [4] |

| Synonyms | 1,1,7,7-Tetramethyl-8-hydroxyjulolidine | [4] |

Identifiers (8-Hydroxy-9-carboxaldehyde-TMJ):

| Identifier | Value | Source |

| CAS Number | 115662-09-4 | [11] |

| Molecular Formula | C₁₇H₂₃NO₂ | |

| Synonyms | 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine | [11] |

Synthesis of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: A common method for introducing the formyl group at the 9-position of the 8-hydroxy derivative is the Vilsmeier-Haack reaction.

Experimental Protocol Outline:

-

A solution of N,N-dimethylformamide (DMF) is cooled to 0°C under an inert atmosphere (e.g., argon).[11]

-

Phosphorus oxychloride (POCl₃) or phosphorus trichloride is added slowly to the cooled DMF to form the Vilsmeier reagent.[11]

-

8-Hydroxy-1,1,7,7-tetramethyljulolidine is then added slowly to the reaction mixture at 0°C.[11]

-

The reaction is allowed to proceed, and upon completion, it is neutralized with a base, such as ammonium hydroxide solution.[11]

-

The product is extracted with an organic solvent like ethyl acetate, washed, and purified by column chromatography.[11]

Applications: The 8-hydroxy and 8-hydroxy-9-carboxaldehyde derivatives are particularly important in the development of advanced functional materials due to their enhanced fluorescence and environmental sensitivity. Their applications include:

-

Fluorescent Probes for Bioimaging: These compounds are key components in fluorescent probes used to visualize cellular processes in real-time.[7]

-

Sensor Technology: Their unique optical properties make them suitable for use in sensors for detecting environmental pollutants or biological markers.[7]

-

Photodynamic Therapy: They are being explored for applications in photodynamic therapy, where they can help target and destroy cancer cells upon light activation.[7]

The following diagram illustrates the relationship between the parent TMJ and these key derivatives.

Caption: Relationship between the core TMJ structure and its derivatives.

Conclusion